molecular formula C23H24OS2 B14651723 2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol CAS No. 52978-67-3

2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol

Cat. No.: B14651723
CAS No.: 52978-67-3
M. Wt: 380.6 g/mol
InChI Key: QOIFLYACSIEHGJ-UHFFFAOYSA-N
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Description

2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol is an organosulfur compound that features a phenolic core substituted with benzylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol typically involves the nucleophilic substitution of geminal dihalides with thiolates. One common method is the reaction of 2,6-dichloromethyl-4-methylphenol with benzyl mercaptan in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol exerts its effects is primarily through its ability to act as a ligand. It can coordinate with metal ions, forming stable complexes. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol is unique due to the presence of benzyl groups, which can provide additional steric hindrance and electronic effects compared to methyl or ethyl analogs. This can influence its reactivity and the stability of the complexes it forms .

Properties

CAS No.

52978-67-3

Molecular Formula

C23H24OS2

Molecular Weight

380.6 g/mol

IUPAC Name

2,6-bis(benzylsulfanylmethyl)-4-methylphenol

InChI

InChI=1S/C23H24OS2/c1-18-12-21(16-25-14-19-8-4-2-5-9-19)23(24)22(13-18)17-26-15-20-10-6-3-7-11-20/h2-13,24H,14-17H2,1H3

InChI Key

QOIFLYACSIEHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CSCC2=CC=CC=C2)O)CSCC3=CC=CC=C3

Origin of Product

United States

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